N-(3-bromo-5-chloropyrazin-2-yl)acetamide
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Overview
Description
N-(3-bromo-5-chloropyrazin-2-yl)acetamide is a chemical compound with the molecular formula C6H5BrClN3O and a molecular weight of 250.48 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with bromine and chlorine atoms, and an acetamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(3-bromo-5-chloropyrazin-2-yl)acetamide typically involves the reaction of 3-bromo-5-chloropyrazine with acetic anhydride in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as acetonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(3-bromo-5-chloropyrazin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrazine ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium phosphate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-bromo-5-chloropyrazin-2-yl)acetamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromo-5-chloropyrazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents on the pyrazine ring play a crucial role in its binding affinity and specificity. The acetamide group may also contribute to its overall activity by forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
N-(3-bromo-5-chloropyrazin-2-yl)acetamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds have a pyridine ring instead of a pyrazine ring and exhibit different chemical and biological properties.
3-bromoimidazo[1,2-a]pyridines: These compounds have an imidazo[1,2-a]pyridine ring and are synthesized under different reaction conditions.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H5BrClN3O |
---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
N-(3-bromo-5-chloropyrazin-2-yl)acetamide |
InChI |
InChI=1S/C6H5BrClN3O/c1-3(12)10-6-5(7)11-4(8)2-9-6/h2H,1H3,(H,9,10,12) |
InChI Key |
CLMHZKCPBMVQPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(N=C1Br)Cl |
Origin of Product |
United States |
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